

Indiplon-IR Demonstrates Superior Efficacy Over Placebo in Attenuating Transient Insomnia

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[City, State] – [Date] – A comprehensive review of clinical trial data reveals that **Indiplon**-IR, a novel nonbenzodiazepine hypnotic, significantly outperforms placebo in improving key sleep parameters in individuals with transient insomnia. The immediate-release formulation has been shown to reduce the time to sleep onset and increase total sleep time, offering a promising therapeutic option for this common sleep disorder.

Indiplon-IR's mechanism of action involves the modulation of the GABA-A receptor complex, exhibiting a high selectivity for the alpha-1 subunit, which is associated with sedation.[1][2][3] This targeted action is believed to underlie its therapeutic effects. Clinical trials have demonstrated its efficacy in both adult and elderly patient populations, with a favorable safety profile and minimal next-day residual effects.[1]

Summary of Efficacy Data

The efficacy of **Indiplon**-IR in treating transient insomnia has been evaluated in randomized, double-blind, placebo-controlled clinical trials. Key findings from these studies are summarized in the tables below, highlighting the statistically significant improvements in objective and subjective sleep measures for patients treated with **Indiplon**-IR compared to placebo.

Polysomnography (PSG) Measured Outcomes in a Model of Transient Insomnia



Outcome Measure	Placebo (Mean ± SEM)	Indiplon-IR 10 mg (Mean ± SEM)	Indiplon-IR 20 mg (Mean ± SEM)	p-value (vs. Placebo)
Latency to Persistent Sleep (LPS) (minutes)	33.1 ± 2.5	21.2 ± 1.5	16.8 ± 1.1	<0.0001 for both doses[4][5]
Total Sleep Time (TST) (minutes)	402.9 ± 3.9	414.5 ± 3.9	423.5 ± 3.1	<0.005 (10 mg), <0.0001 (20 mg) [4][5]

Subjective Sleep Outcomes in a Model of Transient

Insomnia

Outcome Measure	Placebo (Mean ±	Indiplon-IR 10 mg	Indiplon-IR 20 mg
	SEM)	(Mean ± SEM)	(Mean ± SEM)
Subjective Total Sleep Time (sTST) (minutes)	401.4 ± 5.4	415.7 ± 4.6	429.1 ± 4.1

Note: SEM denotes Standard Error of the Mean. Data presented is from a study in healthy volunteers using an experimental model of transient insomnia.[4][5][6]

Experimental Protocols

The primary clinical trial data is derived from a study that employed a well-established experimental model to induce transient insomnia in healthy volunteers.

Study Design: A randomized, double-blind, placebo-controlled, single-night study was conducted with 593 healthy volunteers aged 21-64 years.[4][5][6]

Transient Insomnia Model: Insomnia was induced using a combination of the "first night effect," where individuals sleep in a new environment (a sleep laboratory), and a 2-hour phase advance of their habitual bedtime.[1][4][5][6]

Treatment Arms: Participants were randomized to one of three treatment groups:



- Placebo
- Indiplon-IR 10 mg
- Indiplon-IR 20 mg

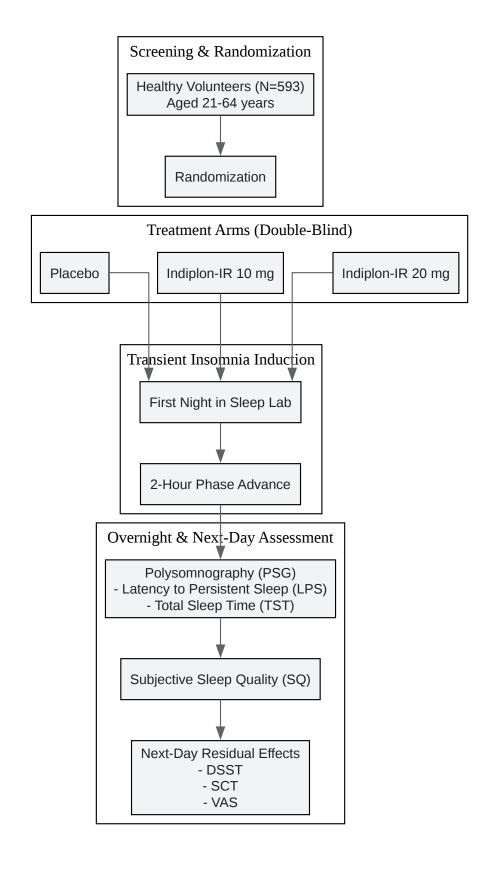
Outcome Measures:

- Primary Endpoint: Latency to Persistent Sleep (LPS), measured by polysomnography (PSG). [4][5]
- Secondary Endpoints:
 - Total Sleep Time (TST), measured by PSG.[4][5]
 - Subjective sleep quality (SQ).[4][5]
 - Next-day residual effects, assessed by the Digit Symbol Substitution Test (DSST), Symbol Copying Test (SCT), and a Visual Analog Scale (VAS) for sleepiness.[4][5]

Visualizing the Data and Processes

To further elucidate the experimental design and the underlying mechanism of **Indiplon**-IR, the following diagrams are provided.

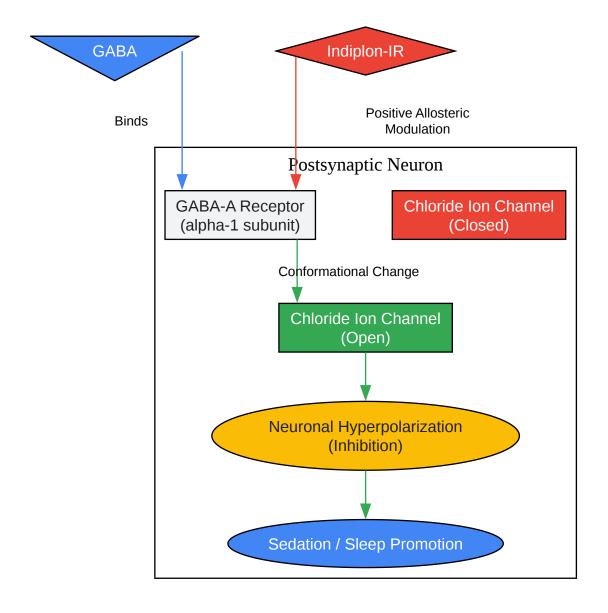




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Figure 1: Experimental workflow for the transient insomnia clinical trial.





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